molecular formula C12H12Cl5NO2 B11980566 N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide

N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide

Cat. No.: B11980566
M. Wt: 379.5 g/mol
InChI Key: SAOOBNDBUGRMBS-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide: is a synthetic organic compound with the molecular formula C12H12Cl5NO2. It is characterized by the presence of multiple chlorine atoms and a phenoxy group, making it a compound of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide typically involves the reaction of 2,4-dichlorophenol with 2,2,2-trichloroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy group. The resulting intermediate is then reacted with butanoyl chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the inhibition of specific enzymes or the activation of certain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high reactivity and stability .

Properties

Molecular Formula

C12H12Cl5NO2

Molecular Weight

379.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]butanamide

InChI

InChI=1S/C12H12Cl5NO2/c1-2-3-10(19)18-11(12(15,16)17)20-9-5-4-7(13)6-8(9)14/h4-6,11H,2-3H2,1H3,(H,18,19)

InChI Key

SAOOBNDBUGRMBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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